molecular formula C9H10ClN3O B3006984 4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one CAS No. 1825657-81-5

4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one

Cat. No. B3006984
CAS RN: 1825657-81-5
M. Wt: 211.65
InChI Key: ISAHSXPUULIRPK-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It acts as a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is a tyrosine kinase receptor that plays a crucial role in cell growth, differentiation, and survival.

Mechanism of Action

4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one acts as a potent and selective inhibitor of FGFR1 by binding to its ATP-binding site, which prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell growth, differentiation, and survival, which is essential for the development and progression of various diseases.
Biochemical and Physiological Effects:
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, migration, and survival, induction of apoptosis, and modulation of gene expression. These effects are mediated through the inhibition of FGFR1 signaling pathway, which plays a crucial role in various cellular processes.

Advantages and Limitations for Lab Experiments

4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has several advantages for lab experiments, including its high potency and selectivity for FGFR1, which allows for the specific inhibition of this receptor without affecting other tyrosine kinase receptors. However, 4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one also has some limitations, including its poor solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has several potential future directions for research, including the development of more potent and selective FGFR1 inhibitors, the investigation of its therapeutic potential in other diseases, and the evaluation of its combination therapy with other drugs. Additionally, the development of new delivery systems for 4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one could improve its bioavailability and efficacy in vivo.

Synthesis Methods

4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one can be synthesized through a multistep process involving the reaction of 2-chloro-5-nitropyridine with propargylamine, followed by reduction with palladium on carbon and subsequent reaction with 2-methyl-3-oxobutanenitrile. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer, 4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of FGFR1 signaling pathway. In cardiovascular disease, 4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has been shown to prevent the development of atherosclerosis by reducing the migration and proliferation of smooth muscle cells. In neurological disorders, 4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has been shown to promote axonal regeneration and functional recovery after spinal cord injury.

properties

IUPAC Name

4-chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-4-5-12(2)7-6-11-13(3)9(14)8(7)10/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAHSXPUULIRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N(C)CC#C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one

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